molecular formula C19H24N2O3S B2693511 4-{[1-(4-Ethylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine CAS No. 2380009-25-4

4-{[1-(4-Ethylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine

Cat. No.: B2693511
CAS No.: 2380009-25-4
M. Wt: 360.47
InChI Key: UKHZWDRJJDVFIX-UHFFFAOYSA-N
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Description

4-{[1-(4-Ethylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine is a complex organic compound that features a piperidine ring, a pyridine ring, and an ethylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(4-Ethylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine typically involves multiple steps, starting with the preparation of the piperidine and pyridine rings. The piperidine ring can be synthesized through cyclization reactions, while the pyridine ring is often prepared via condensation reactions. The final step involves the coupling of these rings with the ethylbenzenesulfonyl group under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-{[1-(4-Ethylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-{[1-(4-Ethylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 4-{[1-(4-Ethylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[1-(4-Methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine
  • 4-{[1-(4-Chlorobenzenesulfonyl)piperidin-3-yl]methoxy}pyridine

Uniqueness

4-{[1-(4-Ethylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine is unique due to the presence of the ethylbenzenesulfonyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[[1-(4-ethylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-2-16-5-7-19(8-6-16)25(22,23)21-13-3-4-17(14-21)15-24-18-9-11-20-12-10-18/h5-12,17H,2-4,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHZWDRJJDVFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)COC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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